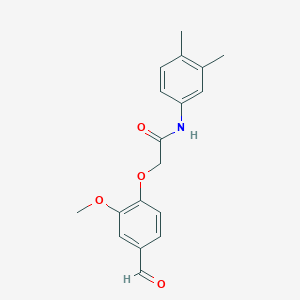

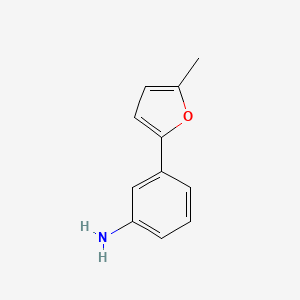

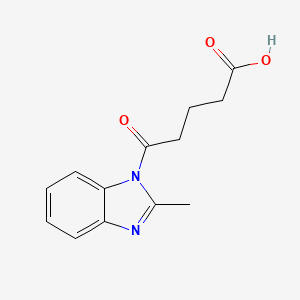

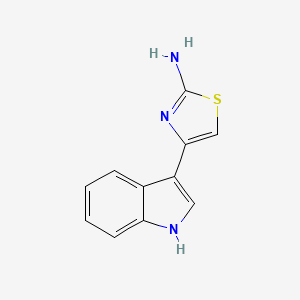

![molecular formula C7H5N3O2 B1298852 4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 83683-82-3](/img/structure/B1298852.png)

4-nitro-1H-pyrrolo[2,3-b]pyridine

説明

4-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5N3O2 . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms . This compound is an isomer of indazoles, and it has been found to be effective in inhibiting certain enzymes .

Synthesis Analysis

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine involves a ring cleavage methodology reaction. This process involves the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis of this compound has been shown to be robust, with numerous 5-aminoaryl pyridines and 5-phenol pyridines being synthesized .

Molecular Structure Analysis

The molecular structure of 4-nitro-1H-pyrrolo[2,3-b]pyridine is characterized by a pyrrolopyridine scaffold. This scaffold is an isomer of indazoles, meaning it has the same molecular formula but a different arrangement of atoms . The molecular weight of this compound is 163.13 g/mol .

Chemical Reactions Analysis

4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions. For example, it has been found to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-nitro-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 163.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass is 163.038176411 g/mol, and its monoisotopic mass is also 163.038176411 g/mol .

科学的研究の応用

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of FGFR . FGFRs play an essential role in various types of tumors, and abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, these compounds also significantly inhibited the migration and invasion of 4T1 cells .

Lead Compound for Drug Development

Due to their low molecular weight and potent activities against FGFR1, 2, and 3, 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives are considered appealing lead compounds beneficial to subsequent optimization .

Treatment of Diseases of the Nervous System

Pyrrolo[3,4-c]pyridines, a closely related class of compounds, have been found to be useful in treating diseases of the nervous system . It’s possible that 4-nitro-1H-pyrrolo[2,3-b]pyridine may have similar applications.

Treatment of Immune System Disorders

Pyrrolo[3,4-c]pyridines have also been used to treat diseases of the immune system . Again, 4-nitro-1H-pyrrolo[2,3-b]pyridine may have similar potential.

Antidiabetic Applications

Pyrrolo[3,4-c]pyridines have shown antidiabetic activity . This suggests that 4-nitro-1H-pyrrolo[2,3-b]pyridine could potentially be used in the treatment of diabetes.

作用機序

- Primary Targets : 4-nitro-1H-pyrrolo[2,3-b]pyridine interacts with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .

- Role : FGFRs play a crucial role in cell signaling pathways related to organ development, cell proliferation, migration, and angiogenesis .

- Affected Pathways : The FGF–FGFR axis regulates various processes, including cell growth, angiogenesis, and tissue repair .

- Downstream Effects : Activation of FGFR-dependent signaling pathways influences cancer initiation, progression, and resistance to therapy .

- ADME Properties :

- Impact on Bioavailability : High clearance may limit systemic exposure .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

将来の方向性

Future research on 4-nitro-1H-pyrrolo[2,3-b]pyridine may focus on its potential applications in medicine and agriculture. For example, it has been suggested that this compound could be used to develop potent inhibitors of certain enzymes . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

特性

IUPAC Name |

4-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDUNXDRDOJMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348636 | |

| Record name | 4-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

83683-82-3 | |

| Record name | 4-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the intramolecular hydrogen bond observed in 1,7-Dideaza-2'-deoxy-6-nitronebularine, a derivative of 4-nitro-1H-pyrrolo[2,3-b]pyridine?

A1: In 1,7-Dideaza-2'-deoxy-6-nitronebularine, the 4-nitro-1H-pyrrolo[2,3-b]pyridine moiety forms an intramolecular hydrogen bond between the pyridine nitrogen atom and the 5'-hydroxy group of the attached sugar residue []. This interaction forces the N-glycosidic bond into a syn conformation, influencing the overall three-dimensional structure of the molecule. This structural feature is important because the conformation of nucleosides can significantly impact their biological activity and interactions with enzymes.

Q2: Can 4-nitro-1H-pyrrolo[2,3-b]pyridine be used to synthesize compounds that interact with adenosine deaminase?

A3: Research indicates that several hydroxylamino derivatives of 1,7-dideazaadenosine and 1,7-dideaza-2′-deoxyadenosine were synthesized starting from 4-nitro-1H-pyrrolo[2,3-b]pyridine []. While these compounds were not substrates for adenosine deaminase, some exhibited weak inhibitory activity. This suggests that further modifications to the 4-nitro-1H-pyrrolo[2,3-b]pyridine scaffold could potentially lead to the development of more potent and selective adenosine deaminase inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。